molecular formula C14H18BBrN2O2 B7944763 6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indazole

Cat. No.: B7944763
M. Wt: 337.02 g/mol
InChI Key: NVFLBAILAWPXFF-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole typically involves the following steps:

    Bromination: The starting material, 1-methylindazole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Borylation: The brominated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is commonly used to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), inert atmosphere.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvent (e.g., dichloromethane).

    Reduction: Lithium aluminum hydride, sodium borohydride, solvent (e.g., ethanol).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced indazole derivatives.

Scientific Research Applications

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anticancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and receptor antagonists .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
  • tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

6-Bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indazole is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both a bromine atom and a dioxaborolane moiety allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BBrN2O2/c1-13(2)14(3,4)20-15(19-13)12-10-7-6-9(16)8-11(10)18(5)17-12/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFLBAILAWPXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=CC(=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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